2,4-Dimethyl-N,N-diphenylaniline
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Overview
Description
2,4-Dimethyl-N,N-diphenylaniline is an organic compound with the molecular formula C20H19N. It is known for its applications in material science, particularly in the field of electronic materials . This compound is characterized by its two methyl groups attached to the benzene ring and two phenyl groups attached to the nitrogen atom, giving it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-N,N-diphenylaniline typically involves the reaction of 2,4-dimethylaniline with diphenylamine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These methods ensure high yield and purity of the compound, which is essential for its application in electronic materials .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, converting it to its reduced form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,4-Dimethyl-N,N-diphenylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. In electronic materials, it functions by facilitating charge transfer processes due to its conjugated structure. In biological systems, it may interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
N,N-Diphenylaniline: Lacks the methyl groups, resulting in different electronic properties.
2,4-Dimethylaniline: Lacks the diphenyl groups, affecting its reactivity and applications.
4-Ethynyl-N,N-dimethylaniline: Contains an ethynyl group, leading to different chemical behavior.
Uniqueness: 2,4-Dimethyl-N,N-diphenylaniline is unique due to its combination of methyl and diphenyl groups, which confer specific electronic and steric properties. This makes it particularly valuable in the field of electronic materials, where precise control over molecular structure is crucial .
Properties
IUPAC Name |
2,4-dimethyl-N,N-diphenylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N/c1-16-13-14-20(17(2)15-16)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXQGDAHMJFMSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599417 |
Source
|
Record name | 2,4-Dimethyl-N,N-diphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228-80-4 |
Source
|
Record name | 2,4-Dimethyl-N,N-diphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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